molecular formula C12H17NO2 B009419 N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine CAS No. 103818-46-8

N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine

Cat. No. B009419
M. Wt: 207.27 g/mol
InChI Key: USWVWJSAJAEEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine” is a compound that is structurally related to methamphetamine . It is part of a diverse chemical class of compounds derived from phenethylamines, which encompasses numerous psychoactive substances with entactogenic, psychedelic, and/or stimulant properties .


Synthesis Analysis

The synthesis of this compound involves two different routes: by oxidizing isosafrole in an acid medium and by reducing 1-(3,4-methylenedioxyphenyl)-2-nitropropene . The final product, MDP-2-P, was subjected to GC/MS analysis, and the intermediates and reaction by-products were identified .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a detailed view of the compound’s molecular arrangement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include the oxidation of isosafrole and the reduction of 1-(3,4-methylenedioxyphenyl)-2-nitropropene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 178.1846 . More detailed properties could not be found in the search results.

Scientific Research Applications

  • Synthesis and Analysis : It is utilized in the synthesis of 1,2,3,4-methylenedioxyphenylalkylamines and the differentiation of their regioisomers through mass spectral analysis (Borth, Hänsel, Rösner, & Junge, 2000). Also, it is significant in analyzing designer butanamines related to MDMA and its derivatives (Clark, Deruiter, Valaer, & Noggle, 1995).

  • Forensic Drug Analysis : This compound assists in forensic drug analysis, especially in distinguishing between various regioisomers of 3,4-methylenedioxymethamphetamine (Deruiter, Holston, Clark, & Noggle, 1998).

  • Physiological Effects : In animal studies, derivatives of this compound have been observed to cause distress vocalization, tremor, wing extension, abnormal body posture, and bursting forward locomotion in chickens (Bronson, Jiang, Deruiter, & Clark, 1995).

  • Abuse and Drug Testing : It is widely abused as a psychedelic and can be analyzed using gas chromatography/mass spectrometry (Kumazawa et al., 2011). This is relevant in the identification of analogs like 3,4-methylenedioxyamphetamine in illicit tablets (Furnari, Ottaviano, Rosati, & Tondi, 1998).

  • Toxicological Studies : The compound and its derivatives have been linked to cytotoxic effects in rat hepatocytes, causing cell death, DNA damage, and inducing reactive oxygen species (Nakagawa, Suzuki, Tayama, Ishii, & Ogata, 2008).

  • Chemical Characterization : Its characterization and distinction from similar compounds are vital for forensic purposes, and methods like ion trap mass spectrometry have been employed for this (Garofano et al., 1998).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,3,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWVWJSAJAEEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC2=C(C=C1)OCO2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894039
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine

CAS RN

135795-90-3, 103818-46-8, 128767-12-4
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135795-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103818468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135795903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1,3-Benzodioxolylbutanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL-J
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8HMQ4F9JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Reactant of Route 3
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Reactant of Route 4
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Reactant of Route 5
Reactant of Route 5
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Reactant of Route 6
Reactant of Route 6
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine

Citations

For This Compound
1
Citations
P Rösner, T Junge - Microgram, 1994
Number of citations: 23

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.